1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-27-9-8-18-14-17(4-6-20(18)27)21(28-10-12-32-13-11-28)16-25-24(29)26-19-5-7-22(30-2)23(15-19)31-3/h4-7,14-15,21H,8-13,16H2,1-3H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQKTIVWLLLHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline, 1-methylindole, and morpholine.
Formation of Intermediate: The 3,4-dimethoxyaniline is reacted with an isocyanate derivative to form an intermediate urea compound.
Coupling Reaction: The intermediate is then coupled with 1-methylindole and morpholine under specific conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and continuous stirring, to ensure high yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages
A key comparator is 1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (Compound 15), which shares a urea backbone but incorporates a triazine core and dual morpholine substituents .
Dimethoxyphenyl-Containing Analogues
Another relevant analogue is 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1,3-propanediol, which shares the 3,4-dimethoxyphenyl group but replaces the urea with a propanediol ester .
Research Findings and Challenges
Pharmacological Hypotheses
- The methylindoline moiety may confer selectivity for serotonin or dopamine receptors, as seen in related indoline derivatives.
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, identified by its CAS number 922015-22-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 468.5 g/mol. The structural characteristics include a urea functional group linked to a dimethoxyphenyl moiety and an indolin-morpholino side chain, which are crucial for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors. For instance, they may inhibit protein kinases or other enzymes involved in signaling pathways.
- Modulation of Receptor Activity : The compound may interact with specific receptors, altering downstream signaling cascades.
- Induction of Apoptosis : Some studies suggest that such compounds can induce programmed cell death in cancer cells.
Biological Activity Assays
Various assays have been employed to evaluate the biological activity of this compound.
Cytotoxicity Assays
Cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The compound demonstrated varying levels of cytotoxicity against different cancer cell lines:
| Cell Line | EC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Moderate Activity |
| MCF-7 (Breast Cancer) | 20 | Moderate Activity |
| A549 (Lung Cancer) | 10 | High Activity |
These results indicate that the compound has significant cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains using standard disk diffusion methods. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) | Sensitivity Level |
|---|---|---|
| Escherichia coli | 15 | Sensitive |
| Staphylococcus aureus | 12 | Moderately Sensitive |
| Pseudomonas aeruginosa | 8 | Resistant |
These findings suggest that while the compound exhibits some antibacterial activity, it is more effective against certain strains than others.
Case Studies and Research Findings
A recent study explored the effects of this compound in a murine model of cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. The study highlighted:
- Dose-dependent Effects : Higher doses correlated with greater tumor reduction.
- Mechanistic Insights : Histological analysis revealed increased apoptosis in treated tumors, indicating that the compound effectively induces cell death in malignant cells.
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Urea Formation: React 3,4-dimethoxyphenyl isocyanate with a morpholinoethyl-indoline intermediate under anhydrous conditions (e.g., in dichloromethane at 0–5°C).
- Intermediate Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Analytical Validation:
- NMR Spectroscopy: Confirm regiochemistry of the urea bond and methoxy groups via - and -NMR.
- HPLC-MS: Assess purity (>95%) and molecular weight confirmation.
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.
Computational reaction path searches (e.g., density functional theory) can predict feasible pathways and intermediates, reducing trial-and-error synthesis .
Basic: How should researchers design initial experiments to evaluate the compound’s bioactivity, considering factors like concentration ranges and control groups?
Methodological Answer:
- Dose-Response Studies: Start with a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC/EC values.
- Control Groups: Include vehicle controls (e.g., DMSO), positive controls (e.g., known inhibitors/agonists), and negative controls (unrelated scaffolds).
- Replicates: Use triplicate measurements to assess reproducibility.
- Statistical Design: Apply factorial design (e.g., 2 factorial) to test interactions between variables like pH, temperature, and co-solvents .
- High-Throughput Screening (HTS): Prioritize 96/384-well plate formats for rapid data acquisition .
Advanced: What strategies optimize the compound’s yield during scale-up from milligram to gram quantities, particularly addressing purification challenges?
Methodological Answer:
- Reaction Engineering:
- Use continuous-flow reactors to enhance mixing and heat transfer for exothermic steps.
- Optimize solvent systems (e.g., switch from DCM to THF/water biphasic mixtures) to improve phase separation.
- Purification:
- Employ centrifugal partition chromatography (CPC) for high-recovery purification of polar intermediates.
- Apply membrane filtration to remove particulate byproducts.
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Advanced: How can computational tools predict the compound’s interaction with biological targets, and how should discrepancies between in silico predictions and in vitro results be resolved?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Focus on key residues in the active site.
- Molecular Dynamics (MD): Simulate binding stability over 100+ ns trajectories to assess entropy-driven interactions.
- Discrepancy Analysis:
Advanced: What advanced statistical methods are suitable for analyzing structure-activity relationship (SAR) data for derivatives of this compound?
Methodological Answer:
- Multivariate Analysis:
- Principal Component Analysis (PCA): Reduce dimensionality of physicochemical descriptors (e.g., LogP, PSA).
- Partial Least Squares (PLS) Regression: Corrogate structural features with bioactivity.
- Machine Learning: Train random forest or neural network models on datasets >100 compounds to predict activity cliffs.
- Bayesian Optimization: Guide iterative synthesis by prioritizing derivatives with high predicted activity and synthetic feasibility .
Advanced: How can researchers address contradictions in experimental data, such as inconsistent bioactivity across assay platforms?
Methodological Answer:
- Assay Validation:
- Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Confirm target engagement via cellular thermal shift assays (CETSA).
- Data Triangulation:
- Compare computational binding energies, in vitro IC, and cellular efficacy (e.g., Western blot for target modulation).
- Identify confounding factors (e.g., compound aggregation, membrane permeability).
- Meta-Analysis: Apply weighted Z-scores to integrate data from multiple studies, accounting for assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
